molecular formula C15H19N2Na3O18P2 B14814010 UDP-|A-D-galacturonic acid trisodium salt CAS No. 148407-07-2

UDP-|A-D-galacturonic acid trisodium salt

Cat. No.: B14814010
CAS No.: 148407-07-2
M. Wt: 646.23 g/mol
InChI Key: XXXUNWUNTOMVIG-DSWQXYTCSA-K
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Description

It plays a significant role in the formation of pectin and other polysaccharides, which are essential components of plant cell walls . This compound is a sugar nucleotide that serves as a donor molecule in various glycosylation reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of uridine 5’-diphosphogalacturonic acid trisodium salt typically involves the enzymatic conversion of uridine 5’-diphosphoglucuronic acid. The enzyme UDP-glucose dehydrogenase catalyzes the oxidation of UDP-glucose to UDP-glucuronic acid, which is then epimerized to UDP-galacturonic acid by UDP-glucuronic acid 4-epimerase . The reaction conditions usually require a pH of around 7.5 and temperatures between 20°C and 55°C .

Industrial Production Methods

Industrial production of uridine 5’-diphosphogalacturonic acid trisodium salt involves large-scale fermentation processes using genetically engineered microorganisms that overexpress the necessary enzymes. The fermentation broth is then subjected to purification processes, including chromatography and crystallization, to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Uridine 5’-diphosphogalacturonic acid trisodium salt undergoes various biochemical reactions, including epimerization, glycosylation, and hydrolysis. The epimerization reaction is catalyzed by UDP-glucuronic acid 4-epimerase, converting UDP-glucuronic acid to UDP-galacturonic acid .

Common Reagents and Conditions

Common reagents used in these reactions include UDP-glucose, NAD+, and specific enzymes like UDP-glucose dehydrogenase and UDP-glucuronic acid 4-epimerase. The reactions typically occur under mild conditions, with optimal pH and temperature ranges .

Major Products

The major product formed from the epimerization reaction is UDP-galacturonic acid, which is a precursor for the synthesis of various cell-surface polysaccharides in plants and bacteria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Uridine 5’-diphosphogalacturonic acid trisodium salt is unique due to its specific role in the biosynthesis of pectin, a major component of plant cell walls. Its ability to undergo epimerization and serve as a glycosyl donor in the formation of complex polysaccharides distinguishes it from other similar compounds .

Properties

CAS No.

148407-07-2

Molecular Formula

C15H19N2Na3O18P2

Molecular Weight

646.23 g/mol

IUPAC Name

trisodium;(2S,3R,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylate

InChI

InChI=1S/C15H22N2O18P2.3Na/c18-5-1-2-17(15(26)16-5)12-9(22)6(19)4(32-12)3-31-36(27,28)35-37(29,30)34-14-10(23)7(20)8(21)11(33-14)13(24)25;;;/h1-2,4,6-12,14,19-23H,3H2,(H,24,25)(H,27,28)(H,29,30)(H,16,18,26);;;/q;3*+1/p-3/t4-,6-,7+,8-,9-,10-,11+,12-,14-;;;/m1.../s1

InChI Key

XXXUNWUNTOMVIG-DSWQXYTCSA-K

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)C(=O)[O-])O)O)O)O)O.[Na+].[Na+].[Na+]

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)C(=O)[O-])O)O)O)O)O.[Na+].[Na+].[Na+]

Origin of Product

United States

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